molecular formula C8H6N4O2S2 B11726353 2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione

2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione

Cat. No.: B11726353
M. Wt: 254.3 g/mol
InChI Key: DZZNBTNSWMARHL-UHFFFAOYSA-N
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Description

2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione is a thiobarbiturate derivative featuring a 1,3-thiazole substituent. This compound belongs to the 1,3-diazinane-4,6-dione family, which includes pharmacologically active barbiturates and their analogs. Its structure combines a sulfanylidene group at position 2 and a thiazolylamino-methylidene moiety at position 5, distinguishing it from classical barbiturates.

Properties

Molecular Formula

C8H6N4O2S2

Molecular Weight

254.3 g/mol

IUPAC Name

6-hydroxy-2-sulfanylidene-5-(1,3-thiazol-2-yliminomethyl)-1H-pyrimidin-4-one

InChI

InChI=1S/C8H6N4O2S2/c13-5-4(6(14)12-7(15)11-5)3-10-8-9-1-2-16-8/h1-3H,(H3,11,12,13,14,15)

InChI Key

DZZNBTNSWMARHL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)N=CC2=C(NC(=S)NC2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione typically involves a multi-step process. One common method includes the three-component condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction yields alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which are then further processed to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls or inhibit essential enzymes. The compound’s anti-inflammatory effects may be due to its interaction with inflammatory mediators or pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound shares a 1,3-diazinane-4,6-dione core with several analogs, but substituent variations significantly influence its properties:

Compound Name Substituents (Positions 2 and 5) Molecular Weight (g/mol) Key Features
Target Compound 2-sulfanylidene, 5-(1,3-thiazol-2-ylamino-methylidene) 340.35* Planar geometry; thiazole enhances π-π interactions and binding affinity.
1,3-Diethyl-2-sulfanylidene-5-(2,4,5-TMB**) 2-sulfanylidene, 5-(2,4,5-trimethoxybenzylidene) 378.44 Dihedral angle 1.41° between benzene and diazinane rings; high planarity.
5-Ethyl-5-phenyl-1,3-diazinane-4,6-dione (Primidone) 2-oxo, 5-ethyl, 5-phenyl 218.25 Anticonvulsant activity; metabolized to phenobarbital.
5-(1-Methylbutyl)-5-[2-(methylsulfanyl)ethyl]-2-sulfanylidene analog 2-sulfanylidene, 5-alkyl/alkylsulfanyl 288.42 Monoclinic (C2/c) crystal system; forms hydrogen-bonded chains.
(5E)-1-(3-Fluorophenyl)-5-(thiophen-2-yl-methylidene) analog 2-sulfanylidene, 5-(thiophen-2-yl-methylidene) 365.42* High binding affinity for SARS-CoV-2 spike protein.

Calculated based on structural formula. *TMB: Trimethoxybenzylidene

Key Observations :

  • Alkyl/aryl substituents (e.g., primidone ) reduce planarity but increase lipophilicity, affecting blood-brain barrier penetration.

Physicochemical Properties

Crystallography and Planarity
  • The target compound’s planarity (similar to ’s dihedral angle of 1.41°) facilitates strong intermolecular interactions, critical for crystal packing and stability .
  • In contrast, primidone’s 5-ethyl and 5-phenyl groups introduce steric hindrance, reducing planarity and altering solubility .
Hydrogen Bonding
  • Derivatives like the monoclinic C2/c compound () form hydrogen-bonded chains via N–H···O and S···H interactions, influencing solubility and melting points .
  • The thiazole group in the target compound may participate in additional hydrogen bonding, enhancing stability in biological environments.
Pharmacological Potential
  • Anticonvulsant Activity: Primidone’s efficacy stems from its metabolism to phenobarbital, a GABA receptor modulator . The target compound’s thiazole group may offer alternative mechanisms, such as ion channel modulation.
  • Antiviral Activity : The (5E)-3-fluorophenyl-thiophene analog () showed low binding free energy (-8.8 kcal/mol) to SARS-CoV-2 spike protein, suggesting the target compound’s thiazole group could similarly enhance viral inhibition .

Biological Activity

The compound 2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione is a member of the thiazole and diazine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and other pharmacological properties, supported by case studies and research findings.

Chemical Structure

The chemical structure of 2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione can be represented as follows:

CxHyNzSw specific molecular formula to be determined \text{C}_{x}\text{H}_{y}\text{N}_{z}\text{S}_{w}\quad \text{ specific molecular formula to be determined }

This compound features a thiazole ring fused with a diazine moiety, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thioureas and thiazoles have shown remarkable activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values for certain thiazole derivatives against Staphylococcus aureus ranged from 0.78 to 3.125 μg/mL, indicating strong antibacterial potential .
  • Compounds with a similar scaffold demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Table 1 summarizes the antimicrobial activity of related compounds:

Compound NameTarget OrganismMIC (μg/mL)Reference
Thiourea 6hS. aureus0.78
Compound APhytophthora infestans3.43
Compound HE. coli3.125

Anti-inflammatory Activity

In addition to antimicrobial effects, compounds similar to 2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione have been evaluated for their anti-inflammatory properties. For example:

  • A study assessed the anti-inflammatory effects using the carrageenan-induced paw edema model in mice. Compounds showed significant inhibition of COX-1 and LOX pathways, suggesting their potential as dual-action agents .

Case Studies

  • Study on Thiazolidinones : A series of thiazolidinones were synthesized and tested for their dual anti-inflammatory and antimicrobial activities. Results indicated that these compounds outperformed established drugs like ampicillin and ketoconazole in inhibiting microbial growth .
  • Molecular Docking Studies : Induced fit docking calculations were performed on thiazole derivatives to understand their binding affinities with target enzymes involved in bacterial resistance mechanisms. The results highlighted specific interactions that could be exploited for drug design .

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